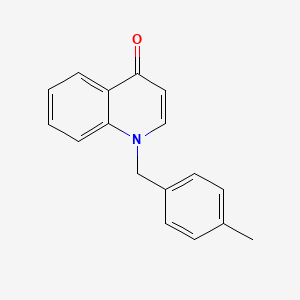

1-(4-methylbenzyl)quinolin-4(1H)-one

Description

Properties

Molecular Formula |

C17H15NO |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

1-[(4-methylphenyl)methyl]quinolin-4-one |

InChI |

InChI=1S/C17H15NO/c1-13-6-8-14(9-7-13)12-18-11-10-17(19)15-4-2-3-5-16(15)18/h2-11H,12H2,1H3 |

InChI Key |

MZZAIUDZYKVJPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE can be synthesized through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with 2-chloroquinoline-3-carbaldehyde under basic conditions, followed by cyclization and reduction steps. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in solvents like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the dihydroquinolinone moiety to a fully reduced quinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Fully reduced quinoline compounds.

Substitution: Substituted quinoline derivatives with different functional groups at specific positions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(4-methylbenzyl)quinolin-4(1H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting their growth. The mechanism typically involves the inhibition of specific enzymes or disruption of cellular processes in pathogens.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and disruption of mitochondrial function.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| HeLa (Cervical Cancer) | 10 µM | |

| A549 (Lung Cancer) | 20 µM |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated the effectiveness of 1-(4-methylbenzyl)quinolin-4(1H)-one against resistant strains of bacteria, suggesting its role as a lead compound for developing new antibiotics.

- Cancer Treatment : Research focusing on its anticancer properties revealed that it could enhance the efficacy of existing chemotherapy agents when used in combination therapy.

Mechanism of Action

1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE can be compared with other similar compounds, such as:

Quinoline derivatives: These compounds share the quinoline core structure but differ in their substituents and functional groups.

Dihydroquinolinones: Similar compounds with variations in the substituents at different positions on the quinoline ring.

4-Methylphenyl derivatives: Compounds with the 4-methylphenyl group attached to different core structures.

Uniqueness: The uniqueness of 1-[(4-METHYLPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE lies in its specific combination of the quinoline core with the 4-methylphenylmethyl substituent, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their differences:

Key Observations:

- Substituent Effects on Bioactivity: Long alkyl chains (e.g., nonyl in 1-methyl-2-nonyl derivatives) improve binding to serum proteins like BSA but reduce solubility . Halogenated derivatives (e.g., fluoroquinolones) exhibit broad-spectrum antimicrobial activity due to enhanced membrane permeability and target affinity .

- Synthetic Accessibility :

Physicochemical Properties

- Lipophilicity: The 4-methylbenzyl group confers moderate logP values (~2.5–3.5), intermediate between highly lipophilic alkyl chains (logP > 4) and polar hydroxy/amino-substituted quinolones . Fluorinated analogs (e.g., 7-chloro-6-fluoro derivatives) balance lipophilicity and solubility, critical for oral bioavailability .

- Electronic Effects: Electron-donating groups (e.g., methoxy, methylbenzyl) stabilize the quinoline ring, reducing susceptibility to oxidation . Electron-withdrawing groups (e.g., halogens, sulfonyl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

Q & A

Q. What are the most reliable synthetic routes for 1-(4-methylbenzyl)quinolin-4(1H)-one, and how can structural purity be confirmed?

Q. How does the 4-methylbenzyl substituent influence the compound’s solubility and stability under physiological conditions?

- Methodological Answer : The lipophilic 4-methylbenzyl group reduces aqueous solubility but enhances membrane permeability. Solubility can be quantified via shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Stability studies involve incubating the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C, followed by LC-MS/MS to monitor degradation products over 24–72 hours .

Advanced Research Questions

Q. What strategies are effective for modulating the bioactivity of 1-(4-methylbenzyl)quinolin-4(1H)-one through structural modifications?

- Methodological Answer :

-

Bromination : Introduce bromine at C(2) or C(6) using NBS (N-bromosuccinimide) under radical conditions to enhance electrophilic reactivity ().

-

Piperidine/Piperazine Substitution : Replace the 4-methylbenzyl group with nitrogen-containing heterocycles via nucleophilic substitution to improve target binding (e.g., antimicrobial or anticancer activity) .

-

Computational Guidance : Use Density Functional Theory (DFT) to predict electron-density distributions and prioritize reactive sites for modification .

- Data Table :

Q. How can computational methods streamline the identification of biological targets for 1-(4-methylbenzyl)quinolin-4(1H)-one derivatives?

- Methodological Answer :

- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to predict binding affinities for enzymes like caspase-6 or methionyl-tRNA synthetase .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using Schrödinger’s Phase to align with known inhibitors .

- MD Simulations : Perform 100-ns molecular dynamics (MD) simulations in GROMACS to assess binding stability and conformational changes .

Q. What experimental approaches resolve contradictions in reported biological activities of quinolin-4(1H)-one derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects.

- Off-Target Profiling : Use kinase/GPCR panels (Eurofins) to rule out nonspecific interactions.

- Metabolic Stability Assays : Incubate with liver microsomes to assess if metabolites contribute to observed discrepancies .

Methodological Best Practices

- Synthesis : Optimize yields via microwave-assisted synthesis (e.g., 30 minutes at 120°C vs. 24 hours conventional heating) .

- Characterization : Combine X-ray crystallography (if crystals form) with NMR/HRMS for unambiguous structural assignment .

- Biological Assays : Include positive controls (e.g., 2-({3-[(3,5-dichlorobenzyl)amino]propyl}amino)quinolin-4(1H)-one for synthetase inhibition ) and validate via triplicate experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.